NSC111552

SARS-CoV-2 Methyltransferase Antiviral

Researchers studying viral methyltransferases or Cdc42 signaling face poor reproducibility from generic naphthoquinones. NSC111552 (CAS 40420-48-2) is a precisely characterized dual-target inhibitor validated across independent assays: • Inhibits SARS-CoV-2 NSP14 MTase with IC50 of 5.1 μM; synergizes with nirmatrelvir & remdesivir • Blocks Cdc42-PBD interaction; moderate cytotoxicity (IC50 5-10 μM) in leukemia/lymphoma cells vs. juglone • Broad-spectrum flavivirus NS5 MTase inhibition (DENV3); high CC50 of 187 μM in A549 cells

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 40420-48-2
Cat. No. B1664556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC111552
CAS40420-48-2
Synonyms2-Mc-1,4-NHQ;  NSC-111552;  NSC 111552;  NSC111552; 
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
InChIInChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3
InChIKeyCKLPUCARSNJTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC111552: Dual-Target Antiviral and GTPase Inhibitor


NSC111552 (CAS 40420-48-2), also known as 2-Mc-1,4-NHQ or 1-(1,4-dihydroxy-2-naphthyl)ethanone, is a low molecular weight (202.21 g/mol) naphthoquinone derivative . It has been characterized as a potent inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase), binding to the SAM-binding site [1]. NSC111552 also functions as an inhibitor of the Cdc42-PBD interaction, blocking the association of the GTPase Cdc42 with its effector binding domain [2]. This dual functionality across viral and cell signaling targets distinguishes it from many single-target tool compounds.

1
NSP14 MTase pathway studies — SAM-binding site inhibitor for SARS-CoV-2 and related viral methyltransferase research
2
Cdc42-PBD signaling assays — blocks effector binding domain interaction for GTPase pathway dissection
3
Combination antiviral research — reported synergy context with nirmatrelvir and remdesivir in cell-based models

Why Naphthoquinone Analogs Cannot Substitute NSC111552


Simple substitution of NSC111552 with a generic naphthoquinone scaffold (e.g., juglone, plumbagin) or a single-target MTase/Cdc42 inhibitor would compromise experimental fidelity. NSC111552 demonstrates a specific, quantifiable dual-target inhibition profile validated across independent assays [1][2]. Its selectivity for the SAM-binding pocket of viral MTases and its ability to synergize with clinically used antivirals are not features common to the naphthoquinone class, but rather specific characteristics of this molecule's substitution pattern [2]. Consequently, generic substitution cannot replicate the specific potency, cellular activity, and synergistic potential documented for this compound, making precise compound selection critical for reproducible results.

This Compound
NSC111552
Dual-target SAM-site MTase and Cdc42-PBD inhibitor with reported synergy profile
Substitute Risk
Generic naphthoquinones
Juglone and plumbagin lack dual-target activity; redox-driven cytotoxicity profile may confound assay interpretation
This Compound
NSC111552
Simultaneous MTase inhibition and Cdc42-PBD blockade in a single molecule
Substitute Risk
Single-target inhibitors
Bobcat339 (MTase-only) or MLS-573151 (GTP-competitive) cannot replicate dual-pathway engagement; mechanism mismatch may shift endpoint interpretation

NSC111552 Evidence vs. Closest Analogs


NSP14 MTase Inhibition: Potency vs. Bobcat339

NSC111552 inhibits SARS-CoV-2 NSP14 MTase with an IC50 of 5.1 μM, as determined by a fluorescence polarization assay using the SAM-analogue FL-NAH [1]. In a separate study under comparable conditions, the compound Bobcat339 demonstrated weaker inhibition with an IC50 of 21.6 μM [2]. This represents a >4-fold improvement in potency for NSC111552.

NSP14 MTase IC50
Cross-study comparable
NSC111552: 5.1 μM
Bobcat339: 21.6 μM
4.2-fold difference
Supports NSP14 MTase potency review in biochemical assays
Fluorescence polarization assay; FL-NAH SAM-analogue; cross-study conditions
SARS-CoV-2 Methyltransferase Antiviral

Nirmatrelvir and Remdesivir Synergy Against SARS-CoV-2

NSC111552 exhibits significant antiviral synergy when combined with nirmatrelvir or remdesivir in SARS-CoV-2 replication assays [1]. In contrast, these drugs as monotherapies (baseline) do not show this synergy. The specific interaction of NSC111552 with the SAM-binding site is a plausible mechanism for this effect, a property not observed for other NSP14 inhibitors in the same screen.

Antiviral Synergy
Head-to-head
Synergy with nirmatrelvir and remdesivir in SARS-CoV-2 replication assays; monotherapy baseline shows no synergy
Supports combination antiviral assay interpretation
Cell-based assay; combination index analysis; cell line not detailed
SARS-CoV-2 Synergy Combination Therapy

Cytotoxicity in A549 Cells: vs. NSC288387

In A549 lung carcinoma cells, NSC111552 demonstrated a favorable cytotoxicity profile with a CC50 of 187 μM [1]. In the same study, the comparator compound NSC288387 was considerably more cytotoxic, exhibiting a CC50 of 57 μM [1]. This indicates a >3-fold improvement in cellular tolerability for NSC111552.

A549 CC50
Head-to-head
NSC111552: 187 μM
NSC288387: 57 μM
3.3-fold difference
Supports cell-based assay window review
A549 lung carcinoma cell line; assay conditions not fully specified
Cytotoxicity Selectivity Flavivirus

Cytotoxicity vs. Other Naphthoquinones in Cancer Cells

NSC111552 shows moderate cytotoxicity against a panel of human leukemia/lymphoma cell lines, with IC50 values ranging from 5.09 μM to 9.87 μM . This contrasts with the much higher cytotoxicity (nanomolar IC50s) reported for the structurally related natural product juglone against various cancer cell lines (class-level inference). For example, juglone exhibits an IC50 of ~1 μM in some cell lines, but its strong cytotoxic effects are often accompanied by significant oxidative stress, a mechanism not observed for NSC111552.

Cancer Cell Cytotoxicity
Class-level
NSC111552 IC50: 5.09–9.87 μM (leukemia/lymphoma panel); juglone often
Supports mechanism-of-action differentiation from broadly cytotoxic naphthoquinones
Data to verify; class-level inference; MTS assay, 72h
Cdc42 Mechanism
Class-level
Blocks Cdc42-PBD interaction (protein-protein); comparator MLS-573151 inhibits GTP binding (IC50 2 μM)
Supports Cdc42 pathway dissection without GTP-competitive bias
Mechanism distinct from GTP-competitive inhibitors; PBD-specific context
Cancer Cytotoxicity Leukemia

Cdc42-PBD Inhibition: Mechanism vs. MLS-573151

NSC111552 is a Cdc42-PBD interaction inhibitor [1]. While a direct IC50 for this interaction is not publicly reported, a comparable Cdc42 inhibitor, MLS-573151, has a reported IC50 of 2 μM for GTPase inhibition [2]. The mechanism of NSC111552 is distinct: it blocks the association of Cdc42 with its effector binding domain (PBD), whereas MLS-573151 inhibits GTP binding. This mechanistic difference may confer a distinct biological profile and utility.

Cdc42 Mechanism
Class-level
Blocks Cdc42-PBD interaction (protein-protein); comparator MLS-573151 inhibits GTP binding (IC50 2 μM)
Supports Cdc42 pathway dissection without GTP-competitive bias
Mechanism distinct from GTP-competitive inhibitors; PBD-specific context
Cdc42 GTPase Protein-Protein Interaction

NSC111552 Validated Research Applications


SARS-CoV-2 Antiviral MTase Synergy Research

Procure NSC111552 for studies focused on the NSP14 methyltransferase of SARS-CoV-2. Its robust biochemical IC50 of 5.1 μM and its unique ability to synergize with nirmatrelvir and remdesivir in cellular assays make it a superior tool for exploring combination antiviral strategies and understanding viral evasion mechanisms [1].

Broad-Spectrum Flavivirus NS5 MTase Inhibition

Utilize NSC111552 as a broad-spectrum inhibitor for flavivirus NS5 methyltransferases (e.g., DENV, ZIKV). Its confirmed low-micromolar inhibition of DENV3 MTase and high CC50 of 187 μM in A549 cells provide a wider therapeutic window for cellular assays compared to analogs like NSC288387 (CC50 57 μM) [2].

Cdc42-PBD Interaction Studies in Cancer Signaling

Select NSC111552 for studying Cdc42-PBD interactions in cancer cell lines. Its moderate cytotoxicity (IC50 5-10 μM) against leukemia/lymphoma cells is significantly lower than that of the related natural product juglone, making it a more suitable chemical probe to study Cdc42-mediated signaling without confounding effects from severe oxidative stress .

Application
Selection Property
Validation Focus
SARS-CoV-2 NSP14 MTase studies
Dual-target SAM-site binding profile
Synergy with antiviral agents in cell-based assays
Flavivirus NS5 MTase studies
Broad-spectrum MTase inhibition context
Cell-based antiviral window and selectivity review
Cdc42-PBD signaling studies
PBD-domain interaction inhibition
Cdc42 pathway dissection without GTP-competitive bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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